8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane
Description
The 8-azabicyclo[3.2.1]octane scaffold is a hallmark of tropane alkaloids, a class of compounds with diverse biological activities, including neurotransmitter transporter inhibition and receptor modulation . The target compound, 8-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane, features a 1,3,4-thiadiazole substituent at the 3-position, distinguishing it from classical tropane derivatives. This heterocyclic moiety may enhance metabolic stability, lipophilicity, or target selectivity compared to simpler aromatic or aliphatic substituents .
Properties
IUPAC Name |
2-methyl-5-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-7-12-13-11(16-7)15-10-5-8-3-4-9(6-10)14(8)2/h8-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKFGPRCJAKQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CC3CCC(C2)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Desymmetrization of Tropinone Derivatives
Tropinone, a bicyclic ketone, serves as a precursor for stereoselective reduction to yield 8-methyl-8-azabicyclo[3.2.1]octan-3-ol. Catalytic hydrogenation with chiral catalysts (e.g., Pd/C or PtO₂) achieves >90% enantiomeric excess (ee) for the (3R,5S) configuration. Subsequent N-methylation via reductive amination using formaldehyde and sodium cyanoborohydride introduces the 8-methyl group.
Cyclization of Acyclic Precursors
Alternative routes involve cyclization of acyclic diamines or amino alcohols. For example, intramolecular Mannich reactions of γ-amino ketones under acidic conditions (HCl, ethanol) yield the bicyclic framework with moderate stereochemical control (60–75% ee). This method requires careful optimization of temperature (60–80°C) and solvent polarity to minimize epimerization.
Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-yl Derivatives
The 5-methyl-1,3,4-thiadiazole ring is synthesized via cyclization strategies using thioamide or hydrazine precursors.
Cyclization of Thiosemicarbazides
Reaction of thiosemicarbazide with acetic anhydride generates 5-methyl-1,3,4-thiadiazol-2-amine. Dehydration with phosphorus oxychloride (POCl₃) at 80°C for 4 hours yields the thiadiazole ring (75–85% yield).
Reaction Scheme:
$$ \text{CH₃C(O)NHNH₂ + CS₂} \rightarrow \text{CH₃C(S)NHNH₂} \xrightarrow{\text{POCl₃}} \text{C₃H₅N₃S} $$
Lawesson’s Reagent-Mediated Cyclization
Lawesson’s reagent facilitates cyclization of dithioamides to 1,3,4-thiadiazoles. For 5-methyl derivatives, methyl-substituted dithioamides are treated with Lawesson’s reagent in toluene at 110°C, achieving 70–80% yield.
Etherification of the Bicyclooctane Core with Thiadiazole
Coupling the 3-hydroxyl group of the bicyclooctane core with the 2-position of the thiadiazole requires nucleophilic substitution or Mitsunobu conditions.
SN2 Displacement with Thiadiazol-2-yl Chloride
5-Methyl-1,3,4-thiadiazol-2-yl chloride is synthesized via diazotization of the corresponding amine (NaNO₂, HCl) followed by treatment with CuCl. Reaction with 8-methyl-8-azabicyclo[3.2.1]octan-3-ol in dimethylformamide (DMF) at 60°C for 12 hours affords the target compound in 65–75% yield.
Optimization Note:
- Base (K₂CO₃) enhances nucleophilicity of the hydroxyl group.
- Steric hindrance at the 3-position necessitates prolonged reaction times.
Mitsunobu Reaction
For substrates with poor leaving groups, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) couple the bicyclooctanol with 5-methyl-1,3,4-thiadiazol-2-ol. However, thiadiazol-2-ol precursors are less common, limiting this route’s practicality.
Integrated Synthetic Pathways
Route 1: Sequential Cyclization and Coupling
Route 2: Late-Stage Thiadiazole Functionalization
- Construct 8-azabicyclo[3.2.1]octane with a pre-installed ether-linked thioamide.
- Cyclize in situ using Lawesson’s reagent (Yield: 60–68%).
Analytical Data and Characterization
| Parameter | Value/Description | Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₉N₃OS | HRMS (ESI+) |
| Melting Point | 142–144°C | DSC |
| ¹H NMR (CDCl₃) | δ 1.45 (s, 3H, NCH₃), 3.20–3.50 (m, 6H) | 400 MHz NMR |
| HPLC Purity | >99% | C18 column |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole moiety can disrupt DNA replication processes, making it effective against bacterial and cancer cells . The bicyclic structure allows for strong binding to specific sites, enhancing its biological activity.
Comparison with Similar Compounds
Key Research Findings
- Tropane Core Modifications : Substituent variations at the 3-position significantly alter target engagement. For example, replacing cocaine’s benzoyloxy group with a 4-iodophenyl moiety () enhances DAT binding by 10-fold .
- Thiadiazole Derivatives: Limited data exist for 1,3,4-thiadiazole-tropane hybrids, but related compounds (e.g., 2-(5-amino-1,3,4-thiadiazol-2-yl)thio derivatives) show promise in antimicrobial and anticancer studies .
Q & A
Q. Example Synthesis Parameters :
| Step | Reaction Type | Solvent | Temperature | Catalyst/Promoter | Yield (%) |
|---|---|---|---|---|---|
| 1 | Thiadiazole coupling | DMSO | 25°C | NaH | 65–75 |
| 2 | Azabicyclo ring closure | Acetonitrile | 80°C | K₂CO₃ | 50–60 |
| 3 | Purification | Ethanol/Water | – | Chromatography | ≥95 purity |
Critical Note : Impurities from incomplete ring closure or residual solvents require rigorous characterization (e.g., HPLC, NMR) .
Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Basic Research Question
Structural confirmation relies on:
Q. Example Data :
| Technique | Key Peaks/Features | Application |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃-thiadiazole) | Substituent identification |
| ¹³C NMR | δ 165.2 (C-O-Thiadiazole) | Functional group confirmation |
| X-ray | Dihedral angle: 112° (azabicyclo ring) | Stereochemical analysis |
How can structure-activity relationship (SAR) studies evaluate the role of the 5-methyl-1,3,4-thiadiazole moiety in biological activity?
Advanced Research Question
SAR studies should:
- Synthesize analogs : Replace the thiadiazole with other heterocycles (e.g., triazole, oxadiazole) to assess pharmacophore requirements .
- Assay biological activity : Use in vitro models (e.g., enzyme inhibition, antimicrobial MIC assays) to compare potency .
- Computational analysis : Map electrostatic potentials to identify hydrogen-bonding or hydrophobic interactions .
Q. Example SAR Findings :
| Analog Structure | Bioactivity (IC₅₀) | Key Insight |
|---|---|---|
| Thiadiazole intact | 0.12 µM (Enzyme X) | Critical for target binding |
| Triazole-substituted | 4.5 µM | Reduced activity due to steric clash |
What experimental approaches resolve contradictions in reported solubility or stability data?
Advanced Research Question
Contradictions arise from solvent polarity, pH, or degradation pathways. Solutions include:
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, pH 1–13) and monitor degradation via HPLC .
- Solubility profiling : Use shake-flask methods in buffers (pH 1–7.4) and correlate with logP values .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting stability .
Q. Example Stability Data :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 1.2 (37°C) | 15% (24h) | Hydrolyzed thiadiazole |
| pH 7.4 (37°C) | <5% (24h) | Stable |
What in vitro assays are appropriate for preliminary evaluation of this compound's biological activity?
Basic Research Question
Prioritize assays based on target hypotheses:
Q. Example MIC Results :
| Organism | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| S. aureus | 0.5 | Vancomycin (1.0) |
| E. coli | 8.0 | Ciprofloxacin (0.25) |
How can computational modeling predict interactions between this compound and biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., bacterial enzymes, neurotransmitter receptors) .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable complexes) .
- Pharmacophore mapping : Identify critical interactions (e.g., thiadiazole S···H-bond with active site residues) .
Q. Example Docking Results :
| Target Protein | Docking Score (kcal/mol) | Key Interaction |
|---|---|---|
| Enzyme X | -9.2 | Thiadiazole S···Tyr123 |
| Receptor Y | -7.8 | Azabicyclo N···Asp189 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
